molecular formula C12H15FN2O2 B11872345 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 828266-06-4

8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B11872345
CAS No.: 828266-06-4
M. Wt: 238.26 g/mol
InChI Key: CBIBCYDPGRFXLP-UHFFFAOYSA-N
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Description

8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure with a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . Another approach includes the use of palladium-catalyzed coupling reactions to introduce the fluoropyridine moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: Further cyclization reactions can modify the spirocyclic structure.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as RIPK1. This interaction inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway, which is a form of programmed cell death involved in various inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic structure with a fluoropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

CAS No.

828266-06-4

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

8-(3-fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C12H15FN2O2/c13-10-2-1-5-14-11(10)15-6-3-12(4-7-15)16-8-9-17-12/h1-2,5H,3-4,6-9H2

InChI Key

CBIBCYDPGRFXLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C=CC=N3)F

Origin of Product

United States

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